2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-
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Overview
Description
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- typically involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of acetic acid to catalyze the process. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave irradiation or nanoparticle-catalyzed synthesis. These methods aim to improve yield, purity, and selectivity while reducing reaction time and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methyl-2-thiazolamine: Another thiazole derivative with comparable chemical properties.
Uniqueness
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- is unique due to the presence of the methoxyphenyl group, which enhances its biological activity and selectivity compared to simpler thiazole derivatives .
Properties
CAS No. |
91207-44-2 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-8H,1H3 |
InChI Key |
YSGRXAPALULSAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=NC=CS2 |
Origin of Product |
United States |
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